molecular formula C7H6N4S B189372 Pteridine, 2-(methylthio)- CAS No. 16878-77-6

Pteridine, 2-(methylthio)-

Cat. No. B189372
CAS RN: 16878-77-6
M. Wt: 178.22 g/mol
InChI Key: LNTLWEUAGAFRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pteridine, 2-(methylthio)- is a chemical compound that belongs to the class of pteridines. It is a yellow crystalline powder that is soluble in water and ethanol. Pteridines are a class of heterocyclic compounds that are widely distributed in nature and have various biological functions. Pteridine, 2-(methylthio)- is a derivative of pteridine that has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of pteridine, 2-(methylthio)- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. Pteridine, 2-(methylthio)- has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Biochemical And Physiological Effects

Pteridine, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to prevent oxidative damage to cells and tissues. Pteridine, 2-(methylthio)- has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, pteridine, 2-(methylthio)- has been shown to have antitumor properties, which can help to prevent the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

Pteridine, 2-(methylthio)- has several advantages for lab experiments. It is easy to synthesize and is readily available in high purity. Pteridine, 2-(methylthio)- is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of pteridine, 2-(methylthio)- is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of pteridine, 2-(methylthio)-. One area of research is the development of new synthetic methods for pteridine, 2-(methylthio)- and its derivatives. Another area of research is the investigation of the mechanism of action of pteridine, 2-(methylthio)- and its potential therapeutic applications. Additionally, the development of new drug delivery systems for pteridine, 2-(methylthio)- could improve its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of pteridine, 2-(methylthio)- could provide valuable information for its clinical development.

Synthesis Methods

The synthesis of pteridine, 2-(methylthio)- involves the reaction of 2-amino-4-methylthiopyrimidine with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The chemical structure of pteridine, 2-(methylthio)- has been confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.

Scientific Research Applications

Pteridine, 2-(methylthio)- has been studied extensively for its scientific research applications. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Pteridine, 2-(methylthio)- has also been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

2-methylsulfanylpteridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTLWEUAGAFRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC=CN=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356456
Record name Pteridine, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pteridine, 2-(methylthio)-

CAS RN

16878-77-6
Record name Pteridine, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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